molecular formula C18H15NO3 B10855069 3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione

3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione

Cat. No.: B10855069
M. Wt: 293.3 g/mol
InChI Key: RLBBDEFOYCZVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JB002 is a chemical compound known for its potent inhibitory activity against myosin II, a motor protein involved in muscle contraction. It exhibits an IC50 value of less than or equal to 10 micromolar. JB002 has shown potential in research applications related to muscle spasticity, chronic musculoskeletal pain, and hypertrophic cardiomyopathy .

Preparation Methods

The synthesis of JB002 involves the use of 4-hydroxycoumarin imines. The synthetic route typically includes the following steps:

    Formation of 4-hydroxycoumarin imine: This step involves the reaction of 4-hydroxycoumarin with an amine under acidic conditions.

    Cyclization: The imine undergoes cyclization to form the desired compound, JB002.

Industrial production methods for JB002 are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production .

Chemical Reactions Analysis

JB002 undergoes various chemical reactions, including:

    Oxidation: JB002 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert JB002 into reduced forms, altering its activity.

    Substitution: JB002 can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

JB002 has a wide range of scientific research applications:

    Chemistry: JB002 is used as a tool compound to study the inhibition of myosin II and its effects on muscle contraction.

    Biology: In biological research, JB002 helps in understanding the role of myosin II in cellular processes such as cell division and motility.

    Medicine: JB002 is investigated for its potential therapeutic applications in treating muscle spasticity, chronic musculoskeletal pain, and hypertrophic cardiomyopathy.

    Industry: JB002 is used in the development of new drugs targeting myosin II and related pathways

Mechanism of Action

JB002 exerts its effects by inhibiting myosin II, a motor protein that plays a crucial role in muscle contraction and cellular movement. The compound binds to the active site of myosin II, preventing its interaction with actin filaments. This inhibition disrupts the ATPase activity of myosin II, leading to reduced muscle contraction and cellular motility .

Comparison with Similar Compounds

JB002 is unique in its high selectivity for myosin II compared to other similar compounds. Some similar compounds include:

JB002 stands out due to its potent activity and high selectivity for myosin II, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

3-(N-benzyl-C-methylcarbonimidoyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C18H15NO3/c1-12(19-11-13-7-3-2-4-8-13)16-17(20)14-9-5-6-10-15(14)22-18(16)21/h2-10,20H,11H2,1H3

InChI Key

RLBBDEFOYCZVDK-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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